![molecular formula C17H17F3N2O4S B5740089 N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)
N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide, commonly known as ETP-46464, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential use in the treatment of cancer. ETP-46464 belongs to the class of compounds known as sulfonamides, which are known for their diverse pharmacological properties.
作用機序
The mechanism of action of ETP-46464 involves the inhibition of CAIX activity. CAIX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. Cancer cells have a high demand for energy and produce large amounts of lactic acid, which leads to an acidic microenvironment. CAIX is upregulated in response to this acidic environment, and it helps to maintain the pH balance in cancer cells. Inhibition of CAIX activity by ETP-46464 leads to an increase in intracellular acidity, which in turn leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have several biochemical and physiological effects. It inhibits the activity of CAIX, leading to a decrease in tumor growth and metastasis. ETP-46464 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ETP-46464 has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of pH in normal cells. However, the inhibition of CAII by ETP-46464 is reversible, making it less toxic to normal cells.
実験室実験の利点と制限
ETP-46464 has several advantages for lab experiments. It is a potent inhibitor of CAIX and has been shown to be effective in inhibiting the growth of various cancer cell lines. ETP-46464 has also been shown to be less toxic to normal cells due to its reversible inhibition of CAII. However, ETP-46464 has some limitations. It is a relatively new compound, and its long-term effects on normal cells are not yet known. Additionally, ETP-46464 has poor solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for the research and development of ETP-46464. One direction is to optimize the synthesis of ETP-46464 to improve yield and purity. Another direction is to investigate the long-term effects of ETP-46464 on normal cells. Additionally, further research is needed to determine the optimal dosage and administration of ETP-46464 for cancer treatment. Finally, the potential use of ETP-46464 in combination with other anticancer agents should be explored to enhance its efficacy.
Conclusion:
In conclusion, ETP-46464 is a promising compound for cancer treatment due to its potent inhibition of CAIX and its ability to induce apoptosis in cancer cells. ETP-46464 has several advantages for lab experiments, but it also has some limitations. Further research is needed to optimize the synthesis of ETP-46464, investigate its long-term effects on normal cells, and determine its optimal dosage and administration for cancer treatment.
合成法
The synthesis of ETP-46464 involves several steps, starting with the reaction of 2-ethoxy-5-(trifluoromethyl)aniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 4-aminophenylacetic acid to form ETP-46464. The synthesis of ETP-46464 has been optimized to improve yield and purity, making it a viable compound for research purposes.
科学的研究の応用
ETP-46464 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. ETP-46464 exerts its anticancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. Inhibition of CAIX activity leads to a decrease in tumor growth and metastasis.
特性
IUPAC Name |
N-[4-[[2-ethoxy-5-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4S/c1-3-26-16-9-4-12(17(18,19)20)10-15(16)22-27(24,25)14-7-5-13(6-8-14)21-11(2)23/h4-10,22H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHSDAMUFMNYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


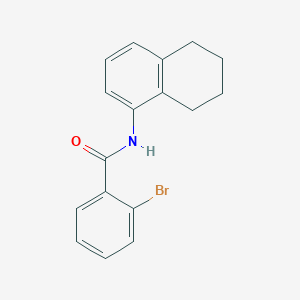
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
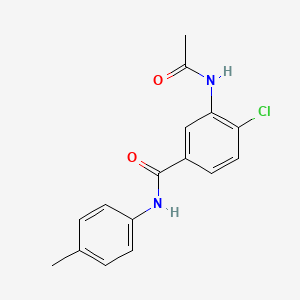

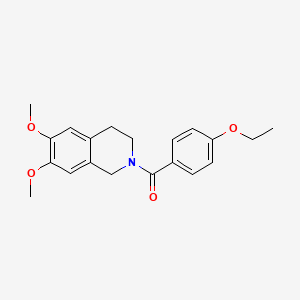
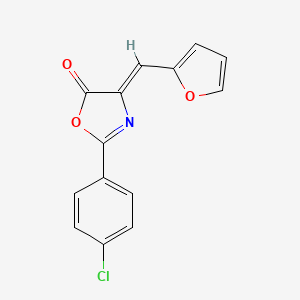
![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
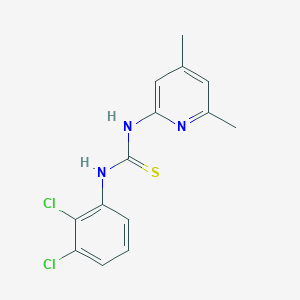

![4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B5740119.png)